molecular formula C2H6N4O2 B14399702 N-Methyl-N-nitrosohydrazinecarboxamide CAS No. 90011-85-1

N-Methyl-N-nitrosohydrazinecarboxamide

Cat. No.: B14399702
CAS No.: 90011-85-1
M. Wt: 118.10 g/mol
InChI Key: UIIZHMORIGAYTF-UHFFFAOYSA-N
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Description

N-Methyl-N-nitrosohydrazinecarboxamide is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly pharmaceuticals and food safety . This compound is characterized by the presence of a nitroso group attached to a hydrazinecarboxamide structure, making it a subject of interest in both synthetic chemistry and toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nitrosohydrazinecarboxamide typically involves the nitrosation of N-methylhydrazinecarboxamide. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the nitroso group . The reaction conditions usually require a controlled temperature to prevent the decomposition of the nitrosamine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction parameters to ensure the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitrosohydrazinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, substituted hydrazines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-Methyl-N-nitrosohydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-nitrosohydrazinecarboxamide involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular nucleophiles, such as glutathione, also plays a role in its biological activity .

Comparison with Similar Compounds

N-Methyl-N-nitrosohydrazinecarboxamide can be compared with other nitrosamines and nitrosamides:

This compound stands out due to its specific structure and reactivity, making it a unique subject of study in both synthetic and biological chemistry.

Properties

CAS No.

90011-85-1

Molecular Formula

C2H6N4O2

Molecular Weight

118.10 g/mol

IUPAC Name

3-amino-1-methyl-1-nitrosourea

InChI

InChI=1S/C2H6N4O2/c1-6(5-8)2(7)4-3/h3H2,1H3,(H,4,7)

InChI Key

UIIZHMORIGAYTF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NN)N=O

Origin of Product

United States

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